2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol
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Overview
Description
2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol typically involves the iodination of a fluorinated precursor. The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing advanced equipment to ensure high yield and purity. The process is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other atoms or groups, such as hydrogen or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution can produce various fluorinated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s fluorinated nature allows it to be used in biological studies, particularly in the development of imaging agents and pharmaceuticals. Its stability and reactivity are advantageous in creating compounds with specific biological activities .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and surfactants. Its unique properties contribute to the development of products with enhanced performance and durability .
Mechanism of Action
The mechanism of action of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can influence various biochemical pathways, leading to specific effects in biological systems .
Comparison with Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane
Uniqueness: 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol is unique due to its specific combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specific interactions with other molecules .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro-2-iododecan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3,27H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVFKOBJDNVRJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382618 |
Source
|
Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16083-64-0 |
Source
|
Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iodo-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16083-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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